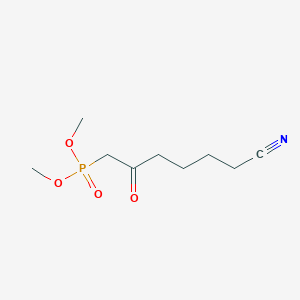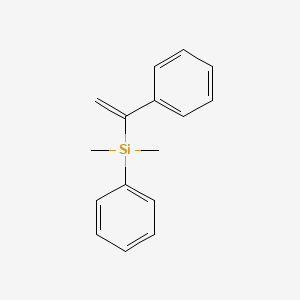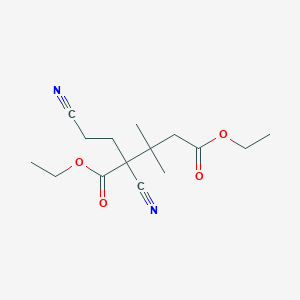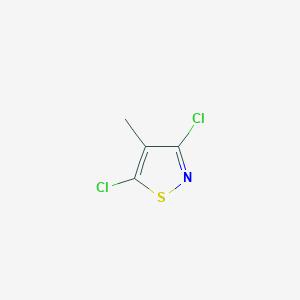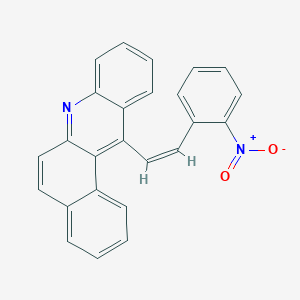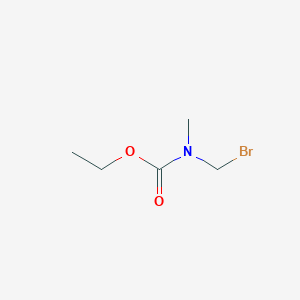
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an aromatic phenoxy-based compound with a carbamate moiety at its polar end.
Méthodes De Préparation
The synthesis of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 2-chloroethyl tert-butylcarbamate under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Des Réactions Chimiques
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyphenoxyacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phenoxyphenoxyethanol derivatives.
Applications De Recherche Scientifique
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: As an insect growth regulator, it is used in studies related to insect development and growth.
Medicine: Research has explored its potential as a non-neurotoxic insecticide, making it a safer alternative to conventional insecticides.
Industry: It is used in the formulation of pesticides and insecticides for agricultural purposes.
Mécanisme D'action
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves its role as a juvenile hormone agonist (JHA). It mimics the action of natural juvenile hormones in insects, disrupting their normal development and preventing them from reaching maturity. This disruption occurs through the binding of the compound to juvenile hormone receptors, leading to the inhibition of metamorphosis and reproduction .
Comparaison Avec Des Composés Similaires
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate can be compared with other similar compounds, such as:
Methoprene: Another juvenile hormone analog used as an insect growth regulator.
Pyriproxyfen: A phenoxy-based compound with similar insect growth regulatory properties.
Hydroprene: An isoprenoid-based juvenile hormone analog with a different structural framework but similar mode of action.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
63402-61-9 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(4-phenoxyphenoxy)ethyl N-tert-butylcarbamate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)20-18(21)23-14-13-22-15-9-11-17(12-10-15)24-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) |
Clé InChI |
LZFQHEJQGSEQQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
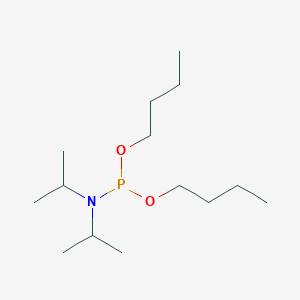

![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
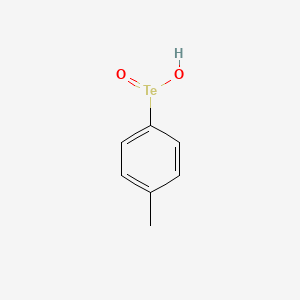
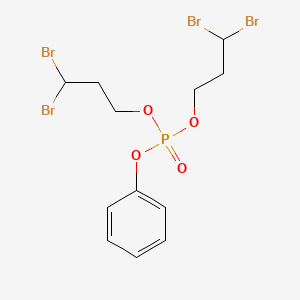

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
